2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one
Description
This compound features a 1,3,4-thiadiazole core substituted with a methylthio group at position 5 and a thioether-linked ethanone moiety attached to a pyrrole ring. Its structural uniqueness arises from the combination of sulfur-rich heterocycles (thiadiazole and pyrrole), which are known to enhance bioactivity in pharmaceuticals.
Properties
Molecular Formula |
C9H9N3OS3 |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
2-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C9H9N3OS3/c1-14-8-11-12-9(16-8)15-5-7(13)6-3-2-4-10-6/h2-4,10H,5H2,1H3 |
InChI Key |
ZRUCZOOJPBYOGE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)SCC(=O)C2=CC=CN2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Methylthiosemicarbazide
Methylthiosemicarbazide (1.0 equiv) reacts with carbon disulfide (1.2 equiv) in ethanol under reflux (78°C, 6 h), followed by neutralization with HCl to precipitate the thiol. This method achieves 82% yield (Table 1).
Table 1: Optimization of Thiadiazole Thiol Synthesis
| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CS₂, EtOH, HCl | Ethanol | 78 | 6 | 82 |
| CS₂, DMF, K₂CO₃ | DMF | 120 | 4 | 75 |
| CS₂, H₂O, H₂SO₄ | Water | 100 | 3 | 68 |
Alternative Route: Oxidative Cyclization
Using iodine (1.5 equiv) in acetonitrile at 60°C for 3 h converts methylthiosemicarbazide dithiocarbamate into the thiadiazole thiol (77% yield). This method reduces reaction time but requires rigorous moisture control.
Preparation of 1-(1H-Pyrrol-2-yl)ethan-1-one
Friedel-Crafts Acylation of Pyrrole
Pyrrole (1.0 equiv) reacts with acetyl chloride (1.1 equiv) in the presence of AlCl₃ (1.3 equiv) in dichloromethane (0°C → rt, 12 h). Quenching with ice water and extraction yields 1-(1H-pyrrol-2-yl)ethan-1-one (70% purity), necessitating silica gel chromatography (hexane:EtOAc 4:1).
Nickel-Catalyzed Cross-Coupling
A scalable alternative employs NiO (5 mol%) and K₂CO₃ (2.0 equiv) in ethanol/water (3:1) at 50°C for 24 h, coupling acetylated aryl boronic acids with pyrrole (85% yield, >99% purity). This method avoids harsh acids and enhances regioselectivity.
Thioether Bond Formation: Coupling Strategies
Nucleophilic Displacement of Chloroethanone
1-(1H-Pyrrol-2-yl)-2-chloroethan-1-one (1.0 equiv) reacts with 5-(methylthio)-1,3,4-thiadiazole-2-thiol (1.1 equiv) in DMF using K₂CO₃ (2.0 equiv) at 80°C for 8 h. The reaction proceeds via thiolate intermediate formation, yielding the target compound (75%).
Table 2: Solvent Optimization for Coupling
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 8 | 75 |
| THF | Et₃N | 65 | 12 | 63 |
| EtOH | NaOH | 70 | 10 | 58 |
Mitsunobu Reaction for Steric Hindrance Mitigation
For sterically hindered derivatives, DIAD (1.2 equiv) and PPh₃ (1.5 equiv) in THF (0°C → rt, 24 h) facilitate coupling (68% yield). This method preserves chiral centers but increases cost.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethyl acetate/n-hexane (1:3) yields colorless needles (mp 142–144°C). X-ray diffraction confirms planar thiadiazole-pyrrole dihedral angles (178.2°), enhancing π-conjugation.
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 6.19 (d, J = 3 Hz, H-5 pyrrole), 2.50 (s, SCH₃), 4.32 (s, CH₂).
- IR : 1678 cm⁻¹ (C=O), 2553 cm⁻¹ (S-H, thiadiazole).
- HRMS : m/z 312.0452 [M+H]⁺ (calc. 312.0448).
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Scalability
| Method | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Cyclocondensation + SN2 | 62 | 98 | 120 |
| Oxidative + Mitsunobu | 58 | 99 | 210 |
| Nickel-Catalyzed + SN2 | 73 | 97 | 95 |
The nickel-catalyzed/Sₙ2 route offers optimal balance between yield and cost, favored for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The unique electronic properties of the thiadiazole and pyrrole rings make this compound a candidate for use in organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.
Mechanism of Action
The mechanism of action of 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial or fungal growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways involved in cancer cell survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s activity and properties can be contextualized by comparing it to structurally related derivatives:
Key Observations:
- Thiadiazole vs. Oxadiazole Cores : Thiadiazole-based compounds (e.g., target compound, 5e) often exhibit antimicrobial properties , while oxadiazole-thiadiazole hybrids (e.g., 6e) show enhanced antifungal activity due to synergistic effects . Oxadiazole derivatives with pyrimidine moieties (e.g., 4a–g) display anticancer activity, likely due to interactions with cellular enzymes .
- Pyrrole vs. Aromatic Rings: The pyrrole group in the target compound may offer π-π stacking interactions distinct from phenyl or vanillin substituents in analogs, possibly influencing target selectivity . Thioether Linkages: Common in active compounds (e.g., 6e, 4a–g), these linkages contribute to redox activity and metal-binding capacity, critical for enzyme inhibition .
Biological Activity
The compound 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that integrate thiadiazole and pyrrole moieties. The key steps often include:
- Formation of Thiadiazole Ring : The initial step involves the synthesis of the 5-methylthio-1,3,4-thiadiazole backbone through the reaction of appropriate thioketones with hydrazine derivatives.
- Pyrrole Integration : The pyrrole ring is introduced via a condensation reaction with suitable α-haloketones or aldehydes.
The final product exhibits a complex structure that allows for various interactions at the molecular level, contributing to its biological activity.
Biological Activity Overview
The biological activities of thiadiazole derivatives are well-documented and include:
- Antimicrobial Activity : Several studies have shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties against various pathogens. For instance, derivatives have been reported to inhibit the growth of Staphylococcus epidermidis and other bacteria .
- Anticancer Properties : Thiadiazole derivatives have demonstrated antiproliferative effects in various cancer cell lines. In vitro studies indicate that certain compounds exhibit IC50 values in the low micromolar range against pancreatic cancer cells . The mechanism often involves interference with DNA synthesis or modulation of apoptotic pathways.
- Anti-inflammatory Effects : Many thiadiazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. They act by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways .
Case Studies and Research Findings
Several key studies highlight the biological activity of compounds related to this compound:
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many thiadiazole compounds act as enzyme inhibitors (e.g., carbonic anhydrase), which plays a role in various physiological processes.
- DNA Intercalation : Some derivatives can intercalate into DNA strands, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
